Dirithromycin

描述

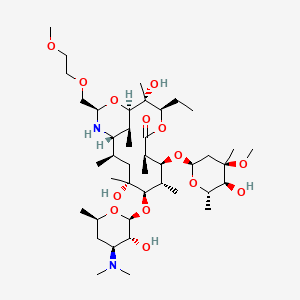

Dirithromycin is a macrolide glycopeptide antibiotic used to treat various bacterial infections, including bronchitis, pneumonia, tonsillitis, and skin infections . It is a prodrug that is converted into its active form, erythromycylamine, in the body . This compound is known for its lipid solubility and ability to achieve high concentrations in tissues, making it effective against a range of bacterial pathogens .

准备方法

Dirithromycin is synthesized by condensing 9S-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . This reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that undergoes spontaneous hydrolysis under both acidic and alkaline conditions to form erythromycylamine . The industrial production of this compound involves the following steps:

Condensation Reaction: 9S-erythromycylamine is reacted with 2-(2-methoxyethoxy)acetaldehyde under controlled conditions to form the hemi-aminal intermediate.

Hydrolysis: The hemi-aminal intermediate undergoes spontaneous hydrolysis to yield erythromycylamine.

Purification: The product is purified using chromatographic techniques to ensure the desired purity and quality.

化学反应分析

Dirithromycin undergoes several chemical reactions, including:

Hydrolysis: The hemi-aminal intermediate formed during synthesis undergoes hydrolysis to produce erythromycylamine.

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include acidic and alkaline conditions for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions . The major product formed from these reactions is erythromycylamine .

科学研究应用

Respiratory Infections

Dirithromycin has been extensively studied for its efficacy in treating respiratory tract infections. A notable clinical trial compared the effectiveness of this compound with erythromycin in patients suffering from acute exacerbations of chronic bronchitis. Results indicated a favorable response rate of 84.2% for this compound compared to 80.4% for erythromycin, demonstrating its comparable efficacy .

Skin and Soft Tissue Infections

In another study focusing on skin and soft tissue infections, this compound was administered for five days at a dosage of 500 mg daily. The clinical cure rate was reported at 85% for this compound compared to 80.8% for erythromycin, reinforcing its role as a viable treatment option in dermatological applications .

Pharmacokinetics and Drug Interactions

This compound exhibits a favorable pharmacokinetic profile characterized by once-daily dosing and high tissue concentrations. It does not require dosage adjustments in elderly patients or those with mild renal or hepatic impairment . Furthermore, studies have shown minimal drug interactions with other medications, making it a safe option for patients on multiple therapies .

Study on Chronic Bronchitis

A randomized controlled trial involving 1,057 patients assessed the impact of this compound versus erythromycin on chronic bronchitis exacerbations. The findings suggested that this compound is as effective as traditional treatments while offering the convenience of shorter treatment duration .

Safety Profile

The safety profile of this compound is similar to that of other macrolides, with gastrointestinal disturbances being the most common side effects reported . In long-term studies, no significant adverse effects were noted when used according to prescribed guidelines.

Comparative Efficacy Table

| Infection Type | Treatment Duration | This compound Efficacy (%) | Erythromycin Efficacy (%) |

|---|---|---|---|

| Acute Bronchitis | 5 days | 84.2 | 80.4 |

| Skin and Soft Tissue Infections | 5 days | 85 | 80.8 |

作用机制

Dirithromycin exerts its effects by interfering with bacterial protein synthesis . It binds to the 50S subunit of the 70S bacterial ribosome, inhibiting the translocation of peptides and preventing bacterial growth . This compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial protein synthesis .

相似化合物的比较

Dirithromycin is similar to other macrolide antibiotics, such as erythromycin, clarithromycin, roxithromycin, and azithromycin . it has several unique features:

Lipid Solubility: This compound is more lipid-soluble than erythromycin, allowing it to achieve higher tissue concentrations.

Prodrug Nature: This compound is a prodrug that is converted into its active form, erythromycylamine, in the body.

Pharmacokinetics: This compound has a longer elimination half-life compared to erythromycin, enabling once-daily dosing.

Similar compounds include:

Erythromycin: A macrolide antibiotic with a similar mechanism of action but lower lipid solubility.

Clarithromycin: A macrolide antibiotic with improved activity against certain bacteria compared to erythromycin.

Roxithromycin: A macrolide antibiotic with similar antibacterial spectrum to erythromycin.

Azithromycin: An azalide antibiotic with a broader spectrum of activity and improved pharmacokinetic properties compared to erythromycin.

This compound’s unique features make it a valuable antibiotic for treating various bacterial infections and a subject of ongoing scientific research.

属性

Key on ui mechanism of action |

Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S. |

|---|---|

CAS 编号 |

62013-04-1 |

分子式 |

C42H78N2O14 |

分子量 |

835.1 g/mol |

IUPAC 名称 |

(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1 |

InChI 键 |

WLOHNSSYAXHWNR-NXPDYKKBSA-N |

SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

手性 SMILES |

CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |

规范 SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

外观 |

Solid powder |

Key on ui other cas no. |

62013-04-1 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Poor |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin dirithromycin Dynabac LY 237216 LY-237216 Nortron |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of dirithromycin?

A1: this compound is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome, specifically near the peptidyl transferase center located in the 50S ribosomal subunit. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]

Q2: How does this compound's mechanism of action differ from other macrolides?

A2: While this compound shares the same binding site on the ribosome as other macrolides, recent research suggests that its unique side chain may enhance its inhibitory activity. [] Cryo-electron microscopy studies reveal that this compound's side chain points into the nascent peptide exit tunnel, potentially interfering with the passage of the growing polypeptide chain more effectively than other macrolides like erythromycin. []

Q3: Does this compound have any effects on host cells?

A3: Research indicates that this compound can accumulate within human neutrophils. [] Additionally, both this compound and its active metabolite, erythromycylamine, can directly induce the release of enzymes like lysozyme, lactoferrin, and beta-glucuronidase from these cells. [] This suggests potential interactions with the host immune system.

Q4: What is the chemical structure of this compound?

A4: this compound is a 9-N-11-O-oxazine derivative of erythromycylamine. It is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. []

Q5: How is this compound absorbed and distributed in the body?

A7: Following oral administration, this compound is rapidly hydrolyzed to its bioactive metabolite, erythromycylamine, during absorption. [, ] Both this compound and erythromycylamine exhibit low plasma concentrations due to rapid distribution into tissues. [, ] Studies reveal that this compound achieves significantly higher tissue concentrations compared to simultaneous serum levels, especially in lung parenchyma, bronchial secretions, and mucosa. [, ]

Q6: How is this compound metabolized and excreted?

A8: this compound is primarily metabolized to erythromycylamine through non-enzymatic hydrolysis during absorption. [] The major route of elimination for both compounds is hepatic/fecal. [, ] Studies indicate that a substantial portion of an oral dose is rapidly cleared from circulation and localized in tissues, with only about 10% being absorbed. []

Q7: Does this compound interact with cytochrome P450 enzymes?

A9: this compound and erythromycylamine demonstrate low affinity for cytochrome P450 enzymes in vitro, particularly CYP3A. [, ] This translates to a minimal risk of clinically significant drug interactions involving these enzymes. [, ]

Q8: Does age affect the pharmacokinetics of this compound?

A10: Studies in elderly (≥ 65 years) and non-elderly (18-50 years) individuals reveal no significant age-related alterations in the pharmacokinetic parameters of this compound, including maximum plasma concentration and area under the curve. [] This suggests that dose adjustments based on age may not be necessary. []

Q9: What is the spectrum of activity of this compound?

A11: this compound demonstrates activity against a broad range of gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. [, , , , ] It also exhibits activity against atypical respiratory pathogens such as Legionella spp. and Chlamydia pneumoniae. [, ]

Q10: How does the efficacy of this compound compare to other macrolides in clinical trials?

A10: Numerous clinical trials have investigated the efficacy of this compound in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and pharyngitis. [5, 9-13, 15, 25, 26, 28] Results consistently show comparable clinical and bacteriological efficacy between this compound and erythromycin, and in some cases, azithromycin and clarithromycin. [5, 9-13, 15, 25, 26, 28]

Q11: Are there any known mechanisms of resistance to this compound?

A13: Although specific resistance mechanisms are not extensively studied for this compound, it shares structural similarities with other macrolides, suggesting potential for cross-resistance. [] This cross-resistance could stem from mechanisms like target site modification, efflux pumps, or enzymatic inactivation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。